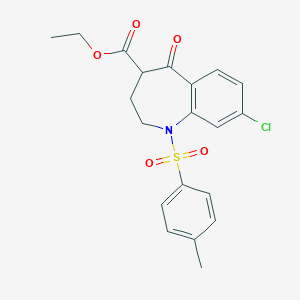
(S)-2-(Isochroman-1-yl)acetic acid
Overview
Description
(S)-2-(Isochroman-1-yl)acetic acid, also known as (S)-2-IAA, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole-3-acetic acid, a well-known plant hormone, and is known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of (S)-2-IAA is not fully understood, but studies have suggested that it may act through the same pathways as indole-3-acetic acid. It is believed that (S)-2-IAA binds to specific receptors in cells, which then triggers a series of signaling pathways that lead to the observed biological effects.
Biochemical and Physiological Effects:
(S)-2-IAA has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can regulate gene expression, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been shown to have a protective effect on the liver and to enhance the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using (S)-2-IAA in lab experiments is its high purity and enantioselectivity, which allows for accurate and reproducible results. However, one of the limitations of using (S)-2-IAA is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on (S)-2-IAA. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of specific receptors and signaling pathways that are involved in the biological effects of (S)-2-IAA. This could lead to the development of more targeted drugs with fewer side effects. Additionally, the potential use of (S)-2-IAA in agriculture and environmental science is an area that requires further exploration.
Conclusion:
In conclusion, (S)-2-(Isochroman-1-yl)acetic acid is a chiral compound that has potential applications in various fields, including plant growth regulation and drug development. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of (S)-2-IAA involves the use of chiral starting materials and various chemical reactions. One of the commonly used methods for the synthesis of (S)-2-IAA is the asymmetric synthesis method, which involves the use of chiral catalysts. This method has been reported to yield high enantioselectivity and purity of (S)-2-IAA.
Scientific Research Applications
(S)-2-IAA has been studied extensively for its potential applications in various fields. One of the significant research areas is its use as a plant growth regulator. Studies have shown that (S)-2-IAA has a similar effect on plant growth as indole-3-acetic acid, and it can promote root growth and enhance plant resistance to environmental stress.
Another area of research is the potential use of (S)-2-IAA in the development of novel drugs. Studies have shown that (S)-2-IAA has anti-inflammatory and anti-tumor properties, and it can also inhibit the growth of various cancer cells.
properties
IUPAC Name |
2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZWEXAQFFYMQD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442708 | |
| Record name | (S)-2-(Isochroman-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Isochroman-1-yl)acetic acid | |
CAS RN |
170856-84-5 | |
| Record name | (1S)-3,4-Dihydro-1H-2-benzopyran-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170856-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-(Isochroman-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)









